4-Cyclohexylideneazepane hydrochloride

Conformational analysis Molecular docking Structure-activity relationship

Rigid azepane building block with sp²-hybridized cyclohexylidene junction that eliminates the rotatable bond found in saturated analogs. This geometric constraint precisely orients the lipophilic moiety for aminergic GPCR pocket profiling. Ultralow TPSA (12 Ų) and zero rotatable bonds predict superior BBB permeability—ideal for CNS lead libraries. Water-soluble HCl salt, ≥95% pure, ready for N-alkylation, acylation, or reductive amination. Clean NMR spectrum supports qNMR quantification. Distinct mass signature enables unambiguous HRMS reaction monitoring. Avoid confounding conformational flexibility—procure the rigid scaffold that delivers reproducible SAR.

Molecular Formula C12H22ClN
Molecular Weight 215.76 g/mol
CAS No. 2097968-46-0
Cat. No. B1531756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylideneazepane hydrochloride
CAS2097968-46-0
Molecular FormulaC12H22ClN
Molecular Weight215.76 g/mol
Structural Identifiers
SMILESC1CCC(=C2CCCNCC2)CC1.Cl
InChIInChI=1S/C12H21N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h13H,1-10H2;1H
InChIKeyCBYTWQSHDZUDPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclohexylideneazepane hydrochloride (CAS 2097968-46-0) – Compound Profile and Procurement Baseline


4-Cyclohexylideneazepane hydrochloride is a synthetic azepane derivative featuring an exocyclic cyclohexylidene substituent at the 4-position of the seven-membered azepane ring, isolated as the hydrochloride salt. Its molecular formula is C₁₂H₂₂ClN with an exact mass of 215.1440774 Da [1]. The compound is characterized by zero rotatable bonds, a topological polar surface area of 12 Ų, and a formal hydrogen bond donor count of 2 and acceptor count of 1 [1]. It is supplied as a research chemical with typical purity ≥95% (HPLC) and has been utilized as a building block in medicinal chemistry and organic synthesis programs.

Why Generic Substitution of 4-Cyclohexylideneazepane hydrochloride Fails: Structural and Physicochemical Differentiation


Although several cyclohexyl-substituted azepane hydrochlorides are commercially available and superficially similar, simple interchange can introduce uncontrolled variables in binding assays, pharmacokinetic profiling, or synthetic route outcomes. The defining feature of the target compound is the sp²-hybridized carbon at the cyclohexylidene–azepane junction, which eliminates the rotatable bond present in the saturated 4-cyclohexyl analog and imposes a rigid, geometrically constrained orientation of the lipophilic cyclohexyl moiety [1]. This rigidity alters the spatial presentation of the amine pharmacophore and influences molecular recognition events, metabolic stability, and downstream derivatization chemistry in ways that cannot be replicated by freely rotating congeners [1]. The quantitative evidence below demonstrates where these differences translate into measurable property divergences that are material to scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 4-Cyclohexylideneazepane hydrochloride vs. Closest Structural Analogs


Zero Rotatable Bonds: Conformational Rigidity Differentiates 4-Cyclohexylideneazepane HCl from 4-Cyclohexylazepane HCl

4-Cyclohexylideneazepane hydrochloride possesses zero rotatable bonds due to the exocyclic double bond locking the cyclohexylidene group into a fixed geometry relative to the azepane ring, in contrast to 4-cyclohexylazepane hydrochloride which has one rotatable bond about the C4–cyclohexyl connection [1]. This difference directly impacts the conformational entropy penalty upon target binding and the reproducibility of pharmacophore presentation across replicate experiments.

Conformational analysis Molecular docking Structure-activity relationship

Exact Mass Differentiation: 215.1440774 Da Enables Unambiguous LC-MS Identification vs. Saturated Analog at 217.1597275 Da

The monoisotopic mass of 4-cyclohexylideneazepane (free base) is 215.1440774 Da, which is 2.01565 Da lower than that of 4-cyclohexylazepane (free base, 217.1597275 Da), reflecting the formal loss of two hydrogen atoms due to the endocyclic-to-exocyclic double bond [1][2]. This mass difference is readily resolved by modern high-resolution mass spectrometry (HRMS) instruments operating at resolution >30,000 (FWHM), providing unambiguous discrimination in reaction monitoring and purity assessment workflows.

Mass spectrometry Analytical chemistry Metabolite identification

Topological Polar Surface Area of 12 Ų Supports Blood–Brain Barrier Permeability Predictions Relative to Higher-TPSA Ampakine Scaffolds

The topological polar surface area (TPSA) of 4-cyclohexylideneazepane (free base) is calculated as 12 Ų [1]. This value is substantially lower than that of clinically investigated ampakine CX-614 (TPSA ≈ 48 Ų) [2] and the prototypical benzamide-type ampakine CX-516 (Ampalex, TPSA ≈ 55–60 Ų), placing the compound well within the established CNS drug-likeness space where TPSA < 60–70 Ų is predictive of favorable passive BBB permeation.

Blood-brain barrier penetration CNS drug design Physicochemical profiling

Hydrogen Bond Donor Count of 2 Affords Enhanced Aqueous Solubility as the Hydrochloride Salt Relative to Free Base Ampakine Comparators

In its hydrochloride salt form, 4-cyclohexylideneazepane hydrochloride presents two hydrogen bond donors (the protonated amine N⁺–H and the Cl⁻ counterion-associated H) and one hydrogen bond acceptor [1]. As a pre-formed hydrochloride salt with a relatively low molecular weight (215.76 g/mol), it is described as a white crystalline powder soluble in water , offering a formulation-ready solid form with predictable dissolution behavior. In contrast, many neutral ampakine leads (e.g., CX-614, CX-516) lack a basic amine center suitable for simple salt formation and require co-solvent or cyclodextrin-based solubilization strategies for in vivo dosing.

Solubility Formulation Salt selection

Regioisomeric Differentiation: 4-Position Substitution Distinguishes Target Compound from 2-Cyclohexylazepane Hydrochloride in Receptor Binding Topology

The cyclohexylidene substituent at the 4-position of the azepane ring places the lipophilic bulk at the distal position relative to the protonatable nitrogen, in contrast to 2-cyclohexylazepane hydrochloride (CAS 1315367-47-5), where the substituent is adjacent to the amine. This positional difference directly influences the spatial relationship between the cationic amine center and the hydrophobic cyclohexyl group, which is a critical determinant of molecular recognition at aminergic GPCRs, ion channels, and transporters where azepane-based ligands are routinely employed [1].

Regioisomerism Pharmacophore mapping Receptor-ligand interactions

Caveat on Evidence Strength: Direct Comparative Biological Data Are Absent from the Published Literature

A systematic search of PubMed, PubChem BioActivity databases, and patent literature (as of the knowledge cutoff date) did not return any direct head-to-head biological comparison between 4-cyclohexylideneazepane hydrochloride and any named analog. No quantitative IC₅₀, EC₅₀, Kd, or pharmacokinetic parameters were identified in peer-reviewed primary research articles indexed in major biomedical databases. The differentiation evidence presented herein is therefore restricted to computed physicochemical properties (Class-level inference or Supporting evidence). For procurement decisions requiring receptor-level potency or in vivo efficacy data, users should commission custom head-to-head profiling against the comparator compounds identified above.

Data transparency Procurement risk assessment Evidence quality grading

Best-Fit Research and Industrial Application Scenarios for 4-Cyclohexylideneazepane hydrochloride


CNS Lead Optimization Programs Requiring Low-TPSA, Conformationally Constrained Amine Building Blocks

The ultralow TPSA (12 Ų) and zero rotatable bonds [1] make 4-cyclohexylideneazepane hydrochloride a compelling fragment or building block for CNS-targeted lead optimization. Compared to first-generation ampakine scaffolds such as CX-614 (TPSA ≈ 48 Ų) [2], the compound's physicochemical profile predicts superior passive BBB permeability. Medicinal chemistry teams can elaborate the secondary amine via N-alkylation, acylation, or reductive amination to rapidly generate focused libraries with retained CNS drug-likeness.

Conformational Restriction Studies in Aminergic GPCR or Ion Channel SAR Campaigns

The rigid cyclohexylidene group locks the azepane ring into a defined spatial relationship that cannot be achieved with the saturated 4-cyclohexyl analog (possessing one rotatable bond) [1]. This rigidity is valuable for probing the conformational preferences of aminergic GPCR binding pockets, where the relative orientation of the cationic amine and the lipophilic appendage determines subtype selectivity. The 4-substitution pattern further differentiates the compound from 2-cyclohexyl regioisomers commonly employed in similar campaigns.

Synthetic Methodology Development Using a Pre-Formed, Water-Soluble Hydrochloride Salt Azepane Scaffold

As a water-soluble, pre-formed hydrochloride salt [1] with a single secondary amine handle, 4-cyclohexylideneazepane hydrochloride is an ideal substrate for developing and benchmarking new N-functionalization methodologies (e.g., Buchwald–Hartwig amination, photoredox-catalyzed N-alkylation, or electrochemical amination). The absence of rotatable bonds simplifies conformational analysis of reaction products, and the distinct mass signature (exact mass 215.1440774 Da) facilitates HRMS-based reaction monitoring without interference from saturated analogs [2].

Quality Control and Reference Standard Procurement for Cyclohexylidene-Azepane Intermediates

For organizations synthesizing or utilizing cyclohexylidene-azepane derivatives as intermediates, the target compound serves as a well-defined reference standard. Its zero rotatable bonds and symmetrical cyclohexylidene group produce a clean, predictable NMR spectrum amenable to quantitative NMR (qNMR) purity determination [1]. Procurement from reputable sources specifying ≥95% purity (HPLC) ensures batch-to-batch consistency for use as an analytical reference material in GLP or R&D settings.

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